molecular formula C20H19N3O B12142621 Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone

Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone

Cat. No.: B12142621
M. Wt: 317.4 g/mol
InChI Key: VMHOTPJGIAYVFV-UHFFFAOYSA-N
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Description

Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a quinoline ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated quinoline.

    Attachment of the Piperidine Ring: The piperidine ring can be attached via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the quinoline-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, where nucleophiles like amines or thiols replace leaving groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Palladium on carbon, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Quinoline N-oxides

    Reduction Products: Reduced quinoline or pyridine derivatives

    Substitution Products: Substituted piperidine or pyridine derivatives

Scientific Research Applications

Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Piperidin-1-yl(2-(pyridin-2-yl)quinolin-4-yl)methanone
  • Piperidin-1-yl(2-(pyridin-3-yl)quinolin-4-yl)methanone
  • Piperidin-1-yl(2-(pyridin-4-yl)quinolin-3-yl)methanone

Uniqueness

Piperidin-1-yl(2-(pyridin-4-yl)quinolin-4-yl)methanone is unique due to its specific arrangement of the piperidine, pyridine, and quinoline rings. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

piperidin-1-yl-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C20H19N3O/c24-20(23-12-4-1-5-13-23)17-14-19(15-8-10-21-11-9-15)22-18-7-3-2-6-16(17)18/h2-3,6-11,14H,1,4-5,12-13H2

InChI Key

VMHOTPJGIAYVFV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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